molecular formula C17H9ClFN3O2S2 B14101312 7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B14101312
M. Wt: 405.9 g/mol
InChI Key: CKJHJBYRDBOECA-UHFFFAOYSA-N
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Description

7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound that belongs to the class of thiazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused with a quinazoline moiety, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction temperature is usually maintained between 80-100°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium tert-butoxide. The reaction conditions typically involve moderate temperatures (50-80°C) and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions may result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for the survival and proliferation of cancer cells. For example, it may inhibit tyrosine kinases, which play a key role in cell signaling and growth. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Gefitinib: A tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

    Erlotinib: Another tyrosine kinase inhibitor with similar applications.

    Lapatinib: Used in the treatment of breast cancer.

Uniqueness

What sets 7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide apart from these similar compounds is its unique structure, which combines a thiazole ring with a quinazoline moiety. This unique structure may confer distinct biological activities and therapeutic potential, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H9ClFN3O2S2

Molecular Weight

405.9 g/mol

IUPAC Name

7-chloro-N-(3-fluorophenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

InChI

InChI=1S/C17H9ClFN3O2S2/c18-8-4-5-12-11(6-8)15(23)21-14-13(26-17(25)22(12)14)16(24)20-10-3-1-2-9(19)7-10/h1-7H,(H,20,24)(H,21,23)

InChI Key

CKJHJBYRDBOECA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl

Origin of Product

United States

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